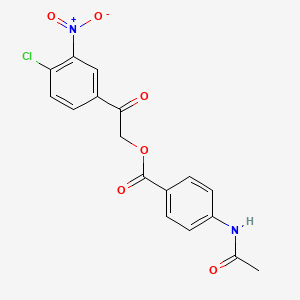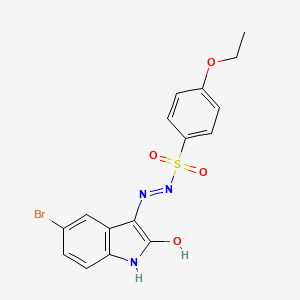
2,4-dichloro-N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2,4-Dichloro-N-(3-chloro-4-methylphenyl)benzeneacetamide”, are as follows: It has a molecular formula of C15H12Cl3NO and a molecular weight of 328.62. The predicted boiling point is 495.7±45.0 °C, the predicted density is 1.396±0.06 g/cm3 (at 20 °C and 760 Torr), and the predicted pKa is 13.23±0.70 .Applications De Recherche Scientifique
2,4-dichloro-N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most important applications of this compound is in the field of neuroscience, where it has been used as a tool for studying the role of ion channels in neuronal signaling. This compound is a potent blocker of the voltage-gated sodium channel Nav1.7, which is expressed in sensory neurons and plays a critical role in pain sensation. By blocking Nav1.7, this compound can be used to study the mechanisms of pain sensation and to develop new pain medications.
This compound has also been used as a tool for studying the role of ion channels in other physiological processes, such as muscle contraction and cardiac function. For example, this compound has been found to block the skeletal muscle sodium channel Nav1.4, which is involved in muscle contraction. By blocking Nav1.4, this compound can be used to study the mechanisms of muscle contraction and to develop new treatments for muscle disorders.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide involves its ability to block voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons and muscle cells. This compound binds to the pore-forming region of the sodium channel and prevents the influx of sodium ions, which is necessary for depolarization and the initiation of action potentials. By blocking sodium channels, this compound can modulate the excitability of neurons and muscle cells and can be used to study the mechanisms of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, depending on the type of sodium channel that it blocks. For example, by blocking Nav1.7, this compound can reduce pain sensation and has potential applications in the treatment of chronic pain. By blocking Nav1.4, this compound can modulate muscle contraction and has potential applications in the treatment of muscle disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide has several advantages as a tool for scientific research. It is a potent and selective blocker of voltage-gated sodium channels, which makes it a valuable tool for studying the role of ion channels in various physiological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is a relatively small molecule, which can limit its ability to interact with other proteins or molecules in complex biological systems. Another limitation is that it is a potent blocker of sodium channels, which can lead to off-target effects and potential toxicity.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide. One direction is to explore its potential applications in the treatment of pain and muscle disorders. By blocking specific sodium channels, this compound may be able to provide more targeted and effective treatments for these conditions.
Another direction is to explore the effects of this compound on other physiological processes, such as cardiac function and neuronal plasticity. By studying the effects of this compound on these processes, researchers may be able to uncover new insights into the mechanisms of various diseases and develop new treatments.
Overall, this compound is a valuable tool for scientific research and has potential applications in a wide range of fields. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, researchers can continue to explore the potential of this compound for advancing our understanding of various biological processes.
Propriétés
IUPAC Name |
2,4-dichloro-N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-8-3-4-10(6-11(8)15)18-21(19,20)14-5-9(2)12(16)7-13(14)17/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOABQFZQLOWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3676861.png)
![3-bromo-4-ethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3676870.png)


![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676887.png)
![3-[(4-chlorophenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3676897.png)
![3-methoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3676903.png)
![2-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3676911.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B3676916.png)


![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676929.png)
